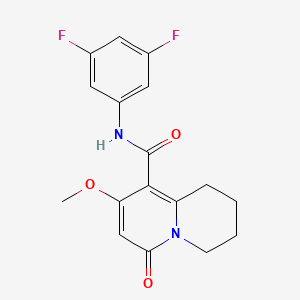

N-(3,5-difluorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Description

N-(3,5-Difluorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a synthetic small molecule featuring a quinolizine core fused with a carboxamide moiety. The compound’s structure includes a 3,5-difluorophenyl group attached to the carboxamide nitrogen and a methoxy substituent at the 8-position of the quinolizine ring.

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3/c1-24-14-9-15(22)21-5-3-2-4-13(21)16(14)17(23)20-12-7-10(18)6-11(19)8-12/h6-9H,2-5H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEINQIOAMBUTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,5-difluorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

Attachment of the Difluorophenyl Group:

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and coupling reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(3,5-difluorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace specific functional groups.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents onto the quinolizine core.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,5-difluorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound’s quinolizine backbone distinguishes it from other carboxamide derivatives. Below is a comparative analysis with key analogs:

Key Observations :

- Fluorine Substitution: The 3,5-difluorophenyl group in the target compound and DAPT enhances metabolic stability and binding affinity through hydrophobic and electronic interactions. However, DAPT’s dipeptide-like structure likely targets gamma-secretase, whereas the quinolizine core in the target compound may engage distinct biological pathways .

- Methoxy vs. Ethoxy derivatives may exhibit prolonged half-lives due to slower oxidative metabolism .

- Heterocyclic Diversity: The patent compound in incorporates a pyridinone ring and a tert-butyl ester, suggesting divergent pharmacokinetic properties (e.g., enhanced cell permeability) relative to the quinolizine-based compounds .

Biological Activity

N-(3,5-difluorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available research findings on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinolizine core structure with specific substitutions that are believed to enhance its biological activity. The presence of the difluorophenyl group and methoxy group is particularly significant in influencing its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Key Findings:

- IC50 Values: The compound showed IC50 values in the low micromolar range against several cancer cell lines.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis and caspase activation assays.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. It exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies focus on understanding how modifications to the quinolizine structure affect biological activity. Variations in substituents on the phenyl ring and alterations in the quinolizine core have been systematically explored.

Key Observations:

- Fluorine Substitution: The introduction of fluorine atoms at specific positions on the phenyl ring significantly enhances anticancer potency.

- Methoxy Group: The presence of a methoxy group at position 8 is crucial for maintaining solubility and bioavailability.

Case Study 1: In Vivo Efficacy

A preclinical study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups.

Results:

- Tumor Volume Reduction: 60% reduction after four weeks of treatment.

- Survival Rate: Increased survival rate observed in treated mice compared to untreated controls.

Case Study 2: Safety Profile

A toxicity study assessed the safety profile of the compound. Results indicated that it has a favorable safety margin with no significant adverse effects observed at therapeutic doses.

Findings:

- LD50 Value: Greater than 2000 mg/kg in rodent models.

- Clinical Observations: No signs of toxicity or adverse reactions during treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-difluorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide, and what are their key intermediates?

- Methodology : The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes and formic acid derivatives as CO surrogates. Key intermediates include nitro-substituted precursors, which undergo cyclization under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen). Catalytic systems such as Pd(OAc)₂ with ligands like Xantphos are critical for efficiency .

- Critical Parameters : Reaction time (12–24 hours), solvent selection (DMF or THF), and stoichiometric ratios of reagents (1:1.2 for nitroarene to CO surrogate) must be optimized to avoid side products.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C8, difluorophenyl at N-position) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 388.12).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Best Practices : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group. Avoid exposure to light due to potential photodegradation of the quinolizine core .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and reduce byproducts during synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, elevated temperatures (100°C) in DMF improve cyclization efficiency but may increase decomposition; THF at 80°C offers a balance .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track nitroarene conversion in real time.

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) across different studies?

- Methodology :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 8-amidoquinoline derivatives) to identify consistent spectral patterns. For example, the methoxy group’s ¹H NMR signal (~δ 3.8–4.0 ppm) should remain stable across solvents .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental observations .

Q. What computational strategies can predict the compound’s reactivity in novel reactions (e.g., electrophilic substitution)?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The quinolizine core’s LUMO (−1.8 eV) suggests susceptibility to nucleophilic attack at C6 .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. MeOH).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.